![molecular formula C24H24N6O3S B6567760 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 847390-72-1](/img/structure/B6567760.png)
2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
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Description
2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is 476.16305982 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : AKOS001831925 can serve as a valuable building block in organic synthesis . Notably, it undergoes catalytic protodeboronation, which allows for functionalization and subsequent transformations. This radical approach enables the deboronation of 1°, 2°, and 3° alkyl boronic esters, leading to diverse synthetic pathways.
- Hydromethylation of Alkenes : Paired with a Matteson–CH₂–homologation, AKOS001831925 facilitates formal anti-Markovnikov alkene hydromethylation—a transformation previously unexplored . This reaction has implications in designing novel organic compounds.
- Fluorescent Properties : Investigate whether AKOS001831925 exhibits fluorescence or aggregation-induced emission enhancement. Such properties could be harnessed for optoelectronic devices or as fluorescent probes in biological studies .
- Rhodium-Catalyzed C–H Functionalization : Consider AKOS001831925 as a ligand or substrate in transition metal-catalyzed reactions. For instance, it could participate in C–H bond functionalization with internal alkynes, leading to diverse products . Investigate its reactivity and selectivity in such processes.
Organic Synthesis and Chemical Processes
Materials Science and Optoelectronics
Catalysis and Transition Metal Complexes
properties
IUPAC Name |
2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-28-13-6-11-20(28)16-22-26-27-24(29(22)14-12-18-7-3-2-4-8-18)34-17-23(31)25-19-9-5-10-21(15-19)30(32)33/h2-11,13,15H,12,14,16-17H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMZLOELKDNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide |
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